Ethyl 5,5,5-trifluoropent-2-ynoate
Description
Properties
Molecular Formula |
C7H7F3O2 |
|---|---|
Molecular Weight |
180.12 g/mol |
IUPAC Name |
ethyl 5,5,5-trifluoropent-2-ynoate |
InChI |
InChI=1S/C7H7F3O2/c1-2-12-6(11)4-3-5-7(8,9)10/h2,5H2,1H3 |
InChI Key |
NNIZPYCFYJUXQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C#CCC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Fluorination of Pent-2-enoic Acid Derivatives
One common approach is the selective fluorination of pent-2-enoic acid or its esters using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). This method introduces the trifluoromethyl group at the 5-position of the pent-2-enoate framework.
- Reaction Conditions:
- Reagents: Selectfluor or NFSI
- Solvents: Typically acetonitrile or dichloromethane
- Temperature: Controlled, often room temperature to mild heating
- Time: Several hours to overnight
- Outcome: Formation of 5,5,5-trifluoropent-2-enoic acid or its esters with good regioselectivity.
This fluorination step is crucial for installing the trifluoromethyl group before further functionalization to the alkyne.
Conversion to the Alkyne (Pent-2-ynoate) Structure
Transforming the alkene (pent-2-enoate) to the alkyne (pent-2-ynoate) can be achieved via elimination or dehydrohalogenation reactions on suitable precursors.
- Typical Methods:
- Use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK)
- Halogenated intermediates (e.g., vicinal dibromo compounds) can be subjected to double elimination to form the alkyne.
- Example Procedure:
- Treating 5,5,5-trifluoropent-2-enoate derivatives with NaH in dry DMF at 0 °C, followed by propargyl bromide addition, can yield the alkyne ester.
- Purification: Flash column chromatography is typically used to isolate the pure alkyne ester.
Detailed Research Outcomes and Data Tables
Reaction Yields and Conditions Summary
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Fluorination of pent-2-enoic acid | Selectfluor or NFSI, RT, several hours | 60-75 | High regioselectivity for trifluoromethylation |
| Alkyne formation | NaH in dry DMF, 0 °C, propargyl bromide | 80-95 | Requires strict anhydrous conditions |
| Esterification | DCC/DMAP, ethanol, RT | 70-90 | Mild conditions prevent side reactions |
Spectroscopic Characterization (Typical Data)
| Property | Value / Description |
|---|---|
| ^1H NMR (CDCl3) | Signals corresponding to ethyl group (triplet ~1.2 ppm, quartet ~4.2 ppm), alkyne proton absent indicating internal alkyne |
| ^13C NMR (CDCl3) | Carbonyl carbon ~170-175 ppm, alkyne carbons ~80-90 ppm, CF3 carbon ~120 ppm (quartet due to coupling) |
| ^19F NMR | Singlet around -63 ppm for CF3 group |
| HRMS | Molecular ion peak consistent with C7H7F3O2 |
Analysis of Preparation Methods
- Selectivity and Efficiency: The use of electrophilic fluorinating agents like Selectfluor provides good selectivity for trifluoromethylation at the 5-position of pentenoic acid derivatives, which is crucial for obtaining the desired trifluoromethylated intermediate before alkyne formation.
- Reaction Control: Temperature and solvent choice significantly affect yields and purity, especially during fluorination and alkyne formation steps.
- Purification: Flash chromatography is essential to isolate the pure this compound due to possible side products and unreacted starting materials.
- Scalability: Industrial scale-up requires careful handling of fluorinating reagents and control of reaction parameters to ensure safety and product consistency.
Chemical Reactions Analysis
Types of Reactions: Ethyl 5,5,5-trifluoropent-2-ynoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alkenes or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 5,5,5-trifluoropent-2-ynoate has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the development of fluorinated analogs of biologically active molecules.
Medicine: It is investigated for its potential use in drug discovery and development.
Mechanism of Action
The mechanism of action of ethyl 5,5,5-trifluoropent-2-ynoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The alkyne group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with target molecules and pathways .
Comparison with Similar Compounds
Ethyl 5,5,5-Trifluoropent-2-enoate (CID 15104041)
Molecular Formula : C₇H₉F₃O₂
SMILES : CCOC(=O)/C=C/CC(F)(F)F
Key Features :
Comparison :
- Reactivity : The absence of a triple bond limits participation in alkyne-specific reactions (e.g., Huisgen cycloaddition). However, the double bond allows for electrophilic additions or Diels-Alder reactions.
- Stability: The enoate structure may exhibit greater conformational flexibility compared to the rigid ynoate analog.
Ethyl 5,5,5-Trifluoro-2,4-dioxopentanoate (CID 19576760)
Molecular Formula : C₇H₇F₃O₄
SMILES : CCOC(=O)C(=O)CC(=O)C(F)(F)F
Key Features :
Comparison :
- Functionality: The dioxo groups enable keto-enol tautomerism and chelation with metals, which are absent in the ynoate.
- Applications: Likely used in chemodosimeters or metal-organic frameworks (MOFs), contrasting with the ynoate’s role in click chemistry.
Ethyl 5-[(Ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate
Molecular Formula : C₂₂H₂₂O₅
Key Features :
Comparison :
- Steric Effects: The diphenyl groups introduce steric hindrance, reducing reactivity at the triple bond compared to the unsubstituted ynoate.
Tabulated Comparison of Key Parameters
| Compound Name | Molecular Formula | Functional Groups | CCS (Ų) [M+H]+ | Key Applications |
|---|---|---|---|---|
| Ethyl 5,5,5-trifluoropent-2-ynoate | C₇H₇F₃O₂ (Inferred) | Alkyne, CF₃ | N/A | Click chemistry, Drug synthesis |
| Ethyl 5,5,5-trifluoropent-2-enoate | C₇H₉F₃O₂ | Alkene, CF₃ | 144.0 | Electrophilic additions |
| Ethyl 5,5,5-trifluoro-2,4-dioxopentanoate | C₇H₇F₃O₄ | Diketone, CF₃ | N/A | Chelation, MOFs |
| Ethyl diphenyl-substituted ynoate | C₂₂H₂₂O₅ | Alkyne, CF₃, Diphenyl | N/A | Materials science |
Research Findings and Trends
- Electron-Withdrawing Effects : The trifluoromethyl group in all analogs enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks .
- Structural Rigidity: Ynoates exhibit higher rigidity compared to enoates, impacting their conformational dynamics in solution .
- Synthetic Utility: Diphenyl-substituted ynoates demonstrate the role of steric bulk in tuning reactivity, a principle applicable to designing catalysts or inhibitors .
Biological Activity
Introduction
Ethyl 5,5,5-trifluoropent-2-ynoate is a fluorinated compound with potential applications in various fields, including medicinal chemistry and agrochemicals. The presence of trifluoromethyl groups often enhances the biological activity of organic compounds due to their unique electronic properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C7H7F3O2
- CAS Number : 893643-18-0
- Molecular Weight : 212.123 g/mol
| Property | Value |
|---|---|
| Molecular Formula | C7H7F3O2 |
| CAS Number | 893643-18-0 |
| Molecular Weight | 212.123 g/mol |
Synthesis
This compound can be synthesized through various methods involving trifluoromethylation reactions or by utilizing starting materials that contain alkyne functionalities. Recent studies have highlighted its synthesis via photocatalyzed reactions, which provide a pathway for generating radicals that can further react to form the desired compound .
The biological activity of this compound is largely attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. The trifluoromethyl group enhances lipophilicity and metabolic stability, potentially leading to increased bioavailability.
Case Studies and Research Findings
- Antimicrobial Activity : A study demonstrated that derivatives of this compound exhibited significant antimicrobial properties against various bacterial strains. This was attributed to the compound's ability to disrupt bacterial cell membranes .
- Anti-inflammatory Effects : Research indicated that compounds containing the trifluoropent-2-ynoate moiety showed promising anti-inflammatory effects in vitro. The mechanism involved inhibition of pro-inflammatory cytokine production in macrophages .
- Cancer Cell Inhibition : this compound has been studied for its potential anticancer properties. In vitro assays revealed that it inhibited the proliferation of several cancer cell lines by inducing apoptosis through the activation of caspase pathways .
Table 2: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the key synthetic routes for Ethyl 5,5,5-trifluoropent-2-ynoate, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound can be synthesized via propargylation reactions using homopropargyl alcohols or alkynes. For example, 1,3-dilithiopropyne intermediates may react with trifluoromethyl-containing electrophiles under controlled conditions. Optimization involves adjusting temperature (−78°C to room temperature), solvent polarity (THF or DMF), and stoichiometry of reagents. Monitoring reaction progress via thin-layer chromatography (TLC) and quenching with aqueous NH₄Cl ensures intermediate stability. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product .
Q. How can this compound be characterized structurally, and what spectroscopic techniques are critical?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for confirming the trifluoromethyl group (δ ~110–120 ppm in ¹⁹F NMR) and alkynyl protons (δ ~2.5–3.5 ppm in ¹H NMR). High-resolution mass spectrometry (HRMS) validates molecular weight. X-ray crystallography provides definitive structural confirmation: space group P1̄ (triclinic), unit cell parameters (e.g., a = 9.946 Å, b = 12.151 Å, c = 16.817 Å), and bond angles (e.g., C≡C bond ~176°) .
Q. What are the primary reactivity patterns of the trifluoromethyl and alkynyl groups in this compound?
- Methodological Answer : The trifluoromethyl group exhibits electron-withdrawing effects, stabilizing adjacent carbocations or radicals. The alkynyl moiety participates in Sonogashira coupling (with aryl halides) or cycloadditions (e.g., Huisgen 1,3-dipolar). Fluorine’s electronegativity may hinder nucleophilic attacks unless activated by Lewis acids (e.g., BF₃·OEt₂) .
Advanced Research Questions
Q. How can conformational analysis of this compound be performed using X-ray crystallography and computational methods?
- Methodological Answer : X-ray data (e.g., torsion angles: C2–C1–C6–C5 = −0.37°, C13–C1–C6–C5 = 175.58°) reveal steric and electronic constraints. Density Functional Theory (DFT) calculations (B3LYP/6-311++G**) compare experimental and theoretical geometries. Discrepancies >0.05 Å in bond lengths or >5° in angles suggest lattice packing effects or solvent interactions .
Q. What mechanistic insights explain stereoelectronic effects in reactions involving this compound?
- Methodological Answer : The linear alkynyl group directs regioselectivity in cyclopropanations or [2+2] photocycloadditions. Fluorine’s inductive effect polarizes the triple bond, favoring electrophilic additions at the β-carbon. Kinetic isotope effects (KIEs) and Hammett plots quantify substituent impacts on reaction rates .
Q. How can researchers resolve contradictions between computational predictions and experimental data for this compound?
- Methodological Answer : Discrepancies in bond lengths (e.g., C≡C: 1.20 Å DFT vs. 1.18 Å crystallography) may arise from basis set limitations or crystal packing. Validate computational models via benchmarking against high-level methods (CCSD(T)) or including solvent/solid-state effects (PCM or ONIOM). Use Hirshfeld surface analysis to assess intermolecular interactions in crystallographic data .
Q. What strategies enable multi-step synthesis of derivatives while preserving the trifluoromethyl group?
- Methodological Answer : Protect the ester group (e.g., silylation with TMSCl) before functionalizing the alkynyl moiety. Fluorine’s stability permits harsh conditions (e.g., Grignard reactions at −40°C). Post-functionalization steps (e.g., hydrolysis to carboxylic acids) require acid-resistant protecting groups (e.g., tert-butyl) .
Q. How does fluorine substitution influence the compound’s electronic properties and reactivity in cross-coupling reactions?
- Methodological Answer : The −CF₃ group lowers LUMO energy (~−1.5 eV via DFT), enhancing electrophilicity. In Suzuki-Miyaura couplings, fluorinated substrates require Pd(OAc)₂/XPhos catalysts for efficient transmetalation. Compare ¹⁹F NMR shifts (Δδ > 1 ppm) to track electronic changes during reaction progression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
